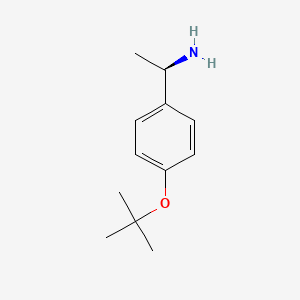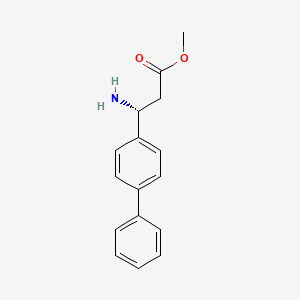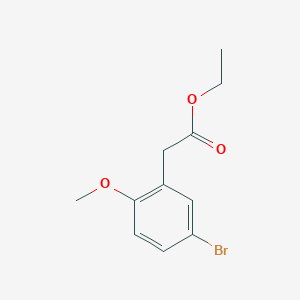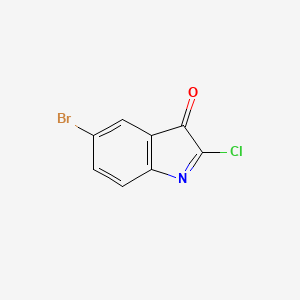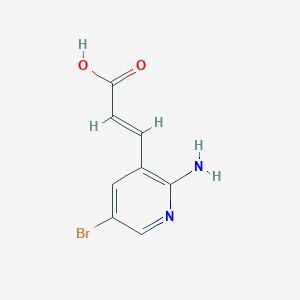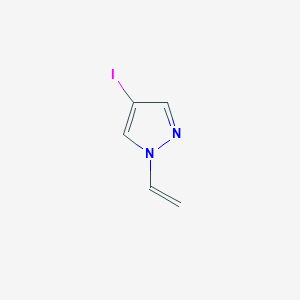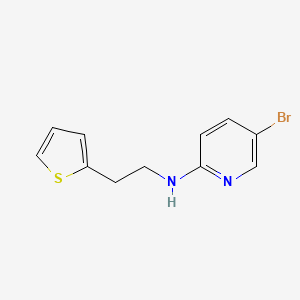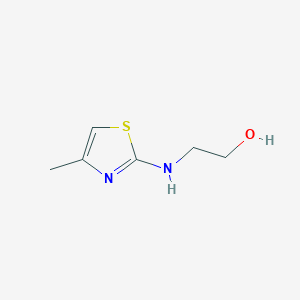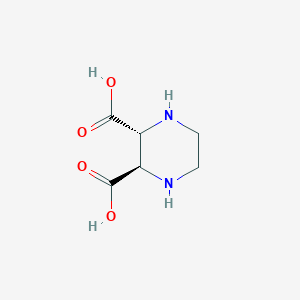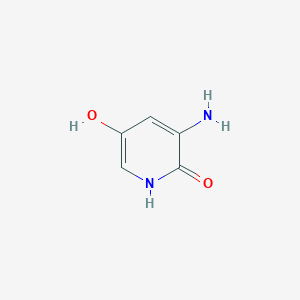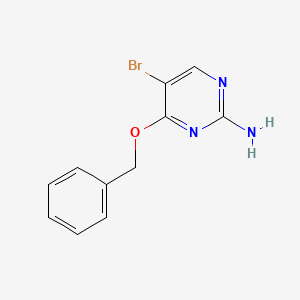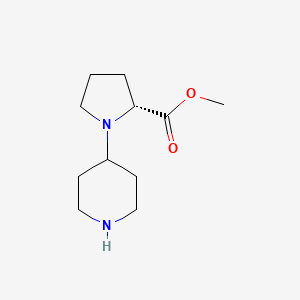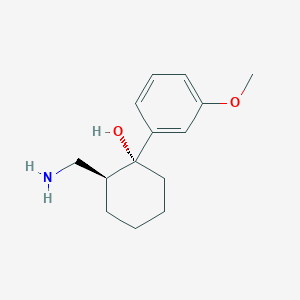
(1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol
説明
(1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol , also known as (R,S)-tramadol , is a synthetic opioid analgesic. It exhibits both opioid and non-opioid mechanisms of action, making it a unique pain management option. Tramadol is commonly prescribed for moderate to severe pain relief, such as postoperative pain, chronic pain, and cancer-related pain.
Synthesis Analysis
The synthesis of tramadol involves several steps, including the condensation of (1R,2S)-1-(3-methoxyphenyl)cyclohexan-1-ol with formaldehyde to form the aminomethyl intermediate. Subsequent reduction of the intermediate yields tramadol. The synthesis pathway is well-documented in the literature.
Molecular Structure Analysis
Tramadol’s molecular formula is C₁₆H₂₅NO₂ . It consists of a cyclohexane ring with a methoxyphenyl group at one position and an amino group at another. The stereochemistry at the chiral centers (1R,2S) contributes to its unique pharmacological profile.
Chemical Reactions Analysis
Tramadol undergoes hepatic metabolism via cytochrome P450 enzymes, leading to the formation of its active metabolite, O-desmethyltramadol (M1) . M1 has a higher affinity for the μ-opioid receptor, contributing significantly to tramadol’s analgesic effects.
Physical And Chemical Properties Analysis
- Physical State : Tramadol exists as a white crystalline powder.
- Solubility : It is soluble in water and organic solvents.
- Melting Point : Approximately 180°C.
- pKa : Around 9.4 (amine group dissociation).
Safety And Hazards
- Addiction Potential : Tramadol carries a risk of dependence and abuse, especially in prolonged use.
- Side Effects : Common side effects include nausea, dizziness, and constipation.
- Seizure Risk : Tramadol lowers the seizure threshold; caution is necessary, especially in patients with epilepsy.
- Drug Interactions : It interacts with other medications, particularly those affecting serotonin levels (e.g., SSRIs).
- CYP450 Metabolism : Genetic variations in CYP2D6 affect tramadol metabolism.
将来の方向性
Research continues to explore tramadol’s safety, efficacy, and optimal use. Investigations into personalized dosing based on CYP2D6 genotype and the development of safer formulations are ongoing.
: NY Times
: Wikipedia
特性
IUPAC Name |
(1R,2S)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPPIKMBCJUUTG-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@]2(CCCC[C@H]2CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652198 | |
| Record name | (1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |
CAS RN |
541505-94-6 | |
| Record name | (1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[(4-Amino-2-fluorophenyl)thio]phenyl]acetamide](/img/structure/B1497536.png)
